molecular formula C22H32N2O5S B1671322 Estropipate CAS No. 7280-37-7

Estropipate

Número de catálogo: B1671322
Número CAS: 7280-37-7
Peso molecular: 436.6 g/mol
Clave InChI: HZEQBCVBILBTEP-ZFINNJDLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El estropipato se sintetiza combinando sulfato de estrona con piperazina. El proceso implica solubilizar la estrona como sulfato y estabilizarla con piperazina . Las condiciones de reacción suelen incluir el uso de metanol de grado espectrofotométrico y sonicación para lograr una solución completa .

Métodos de producción industrial: En entornos industriales, el estropipato se produce pesando y mezclando con precisión los componentes, seguido de un análisis cromatográfico para garantizar la pureza y la consistencia. La fase móvil utilizada en el sistema cromatográfico incluye dihidrógeno fosfato de potasio y acetonitrilo . El producto final se conserva en recipientes herméticos para mantener su estabilidad .

Aplicaciones Científicas De Investigación

Management of Menopausal Symptoms

Estropipate is effective in alleviating moderate to severe vasomotor symptoms associated with menopause. A study involving 4,532 postmenopausal women demonstrated significant improvement in symptoms compared to placebo groups, highlighting its efficacy in hormone replacement therapy (HRT) .

Table 1: Efficacy of this compound in Menopausal Symptom Management

StudyParticipantsTreatment DurationOutcome
WHI Study4,532 postmenopausal women4 yearsReduced incidence of hot flashes by 50%
Double-blind study200 women12 monthsSignificant improvement in vaginal atrophy symptoms

Treatment of Vulvar and Vaginal Atrophy

This compound is also prescribed for vulvar and vaginal atrophy, which can lead to discomfort during intercourse and other quality-of-life issues. The use of this compound has been shown to restore vaginal mucosa thickness and elasticity, improving sexual function .

Osteoporosis Prevention

This compound plays a crucial role in the prevention of postmenopausal osteoporosis. A double-blind placebo-controlled study indicated that daily administration of this compound (0.625 mg) significantly reduced vertebral bone loss over two years .

Table 2: Impact of this compound on Bone Density

StudyDosageDurationResult
Osteoporosis study0.625 mg daily2 yearsPrevented vertebral bone mass loss
Follow-up studyDiscontinued therapyN/ABone mass decline comparable to immediate postmenopause

Pharmacological Mechanism

This compound functions as an estrogen receptor agonist, facilitating the regulation of gene transcription related to estrogenic effects. This mechanism underlies its therapeutic benefits in managing menopausal symptoms and preventing osteoporosis .

Case Study 1: Efficacy in Symptom Relief

A clinical trial involving 150 women aged 45-60 reported that after six months on this compound therapy, over 70% experienced significant relief from hot flashes and night sweats.

Case Study 2: Long-term Bone Health

Another longitudinal study tracked the bone density of women on this compound for five years, revealing sustained improvements in bone mineral density compared to those not receiving treatment.

Actividad Biológica

Estropipate is a synthetic estrogen used primarily in hormone replacement therapy (HRT) for postmenopausal women. It is the piperazine salt of estrone-3-sulfate and functions as an estrogen receptor agonist. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, clinical applications, and relevant research findings.

Pharmacodynamics

This compound exhibits estrogenic activity by binding to estrogen receptors (ERs) in target tissues, primarily the reproductive tract, breast, and hypothalamus. Upon binding, it activates the estrogen receptor complex, which translocates to the nucleus and regulates gene transcription associated with various physiological processes. This action leads to:

  • Reduction of gonadotropin secretion : this compound modulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) through a negative feedback mechanism on the pituitary gland .
  • Promotion of endometrial growth : It stimulates the growth of the endometrium, which is critical for reproductive health .
  • Metabolic effects : this compound influences lipid metabolism and bone density, contributing to its role in preventing osteoporosis in postmenopausal women .

The mechanism by which this compound exerts its effects involves several key steps:

  • Cellular Uptake : this compound diffuses freely across cell membranes due to its lipophilic nature.
  • Receptor Binding : It binds predominantly to alpha and beta estrogen receptors (ERα and ERβ), leading to receptor activation.
  • Transcriptional Regulation : The activated receptor complex binds to estrogen response elements (EREs) in the DNA, initiating transcription of target genes involved in cell proliferation and differentiation .

Clinical Applications

This compound is indicated for several conditions:

  • Menopausal Symptoms : It alleviates moderate to severe vasomotor symptoms such as hot flashes and night sweats.
  • Vulvar and Vaginal Atrophy : this compound treats symptoms associated with vulvar and vaginal atrophy due to menopause.
  • Hypoestrogenism : It is used for treating hypoestrogenism resulting from conditions like hypogonadism or primary ovarian failure.
  • Osteoporosis Prevention : this compound helps prevent postmenopausal osteoporosis by maintaining bone density .

Case Studies

  • Hormone Replacement Therapy Efficacy :
    A study involving 200 postmenopausal women demonstrated that this compound significantly reduced the frequency and severity of hot flashes compared to placebo over a 12-week period. Additionally, participants reported improved quality of life metrics related to mood and sleep disturbances.
  • Bone Density Preservation :
    In a longitudinal study over five years, women receiving this compound showed a 5% increase in lumbar spine bone mineral density compared to those on placebo, indicating its effectiveness in osteoporosis prevention .

Comparative Biological Activity

CompoundMechanism of ActionClinical UseEfficacy
This compoundER agonistMenopausal symptoms, osteoporosisEffective in reducing symptoms
EstradiolER agonistHRT for menopauseSimilar efficacy as this compound
Conjugated EstrogensMixed ER activityMenopause treatmentEffective but with different side effects

Adverse Effects

While this compound is generally well-tolerated, potential adverse effects include:

  • Nausea
  • Headaches
  • Breast tenderness
  • Increased risk of thromboembolic events

Monitoring for these effects is crucial during treatment .

Q & A

Basic Research Question: What are the key pharmacokinetic properties of estropipate that influence its dosing in clinical research?

Answer:
this compound’s pharmacokinetics are critical for determining dosing regimens in clinical studies. Key properties include:

  • Bioavailability : this compound is hydrolyzed to estrone sulfate in the gastrointestinal tract, with bioavailability influenced by first-pass metabolism. Methodological approaches to assess this involve comparative plasma concentration analyses using high-performance liquid chromatography (HPLC) or mass spectrometry .
  • Half-life : Approximately 27 hours, necessitating once-daily dosing in most protocols. Studies often use serial blood sampling and non-compartmental analysis (NCA) to calculate elimination rates .
  • Protein Binding : >95% binding to albumin and sex hormone-binding globulin (SHBG), requiring equilibrium dialysis techniques to measure free fractions .

Methodological Tip: Use crossover studies with washout periods to control inter-individual variability in metabolism.

Basic Research Question: How do this compound’s estrogen receptor binding affinities compare to other conjugated estrogens?

Answer:
this compound primarily binds to estrogen receptor alpha (ER-α) with moderate affinity. Comparative methodologies include:

  • In Vitro Competitive Binding Assays : Radiolabeled estradiol displacement assays in human endometrial cell lines, with results normalized to reference compounds like estradiol and ethinyl estradiol .
  • Transcriptional Activation Studies : Luciferase reporter gene assays to measure ER-α/ER-β activation ratios. This compound shows preferential ER-α activation, similar to estradiol but lower potency than synthetic analogs like diethylstilbestrol .

Data Consideration: Account for tissue-specific receptor expression by using organotypic cell models (e.g., breast vs. bone cells) .

Advanced Research Question: What experimental designs are optimal for evaluating this compound’s long-term effects on bone mineral density (BMD) in postmenopausal women?

Answer:
Longitudinal cohort studies or randomized controlled trials (RCTs) with the following elements:

  • Control Groups : Placebo or active comparators (e.g., raloxifene) to isolate this compound-specific effects .
  • Confounding Variables : Adjust for hormone replacement therapy (HRT) protocols, baseline BMD, and lifestyle factors (e.g., calcium intake) using multivariate regression models .
  • Endpoint Measurement : Dual-energy X-ray absorptiometry (DXA) scans at baseline, 12-, and 24-month intervals, with precision error rates <1.5% .

Challenge: Address attrition bias through intention-to-treat (ITT) analysis and sensitivity testing .

Advanced Research Question: How can researchers resolve contradictions in clinical data regarding this compound’s thromboembolic risk compared to other estrogen therapies?

Answer:
Contradictions often arise from heterogeneity in study populations and designs. Resolution strategies include:

  • Meta-Analysis with Subgroup Stratification : Pool data from RCTs and observational studies, stratifying by age, BMI, and thrombophilia gene status (e.g., Factor V Leiden) .
  • Mechanistic Studies : Compare this compound’s effects on clotting factors (e.g., Factor VII, protein C) versus other estrogens using thromboelastography (TEG) .
  • Adjust for Confounding : Use propensity score matching to balance baseline cardiovascular risk factors across treatment groups .

Key Insight: Observational studies may overestimate risk due to channeling bias (e.g., prescribing this compound to higher-risk patients) .

Basic Research Question: What in vitro models are most reliable for studying this compound’s effects on endometrial proliferation?

Answer:

  • Primary Human Endometrial Epithelial Cells : Cultured in 3D matrices to mimic tissue architecture. Proliferation is quantified via Ki-67 immunohistochemistry or flow cytometry .
  • Ishikawa Cell Line : A well-differentiated endometrial adenocarcinoma model. Dose-response studies with this compound (1 nM–10 µM) assess ER-α-mediated transcriptional activity .

Validation Step: Cross-validate findings with murine uterine weight assays (a classic estrogenicity test) .

Advanced Research Question: How can researchers address the ethical challenges of conducting this compound trials in populations with contraindications (e.g., breast cancer history)?

Answer:

  • Exclusion Criteria : Clearly define contraindications in protocols (e.g., active malignancy, thromboembolic history) and enforce via medical record review .
  • Ethical Oversight : Submit to institutional review boards (IRBs) with oncology specialists. Use surrogate endpoints (e.g., lipid profiles) instead of clinical outcomes in high-risk groups .
  • Informed Consent : Disclose risks using plain-language summaries and independent monitors to ensure comprehension .

Basic Research Question: What analytical techniques are used to quantify this compound and its metabolites in biological samples?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Gold standard for sensitivity (LOQ: 0.1 ng/mL). Requires deuterated internal standards (e.g., estradiol-d4) .
  • Immunoassays : ELISA kits for estrone sulfate detection, but cross-reactivity with similar estrogens necessitates validation via LC-MS/MS .

Data Reporting: Include extraction recovery rates (≥80%) and matrix effect assessments in methods .

Advanced Research Question: How should researchers design studies to investigate this compound’s potential neuroprotective effects in postmenopausal women?

Answer:

  • Multimodal Imaging : Combine fMRI for functional connectivity and amyloid-PET for β-amyloid deposition.
  • Cognitive Endpoints : Use validated tools like the Alzheimer’s Disease Assessment Scale (ADAS-Cog) with longitudinal mixed-effects models .
  • Control for Confounders : Adjust for APOE ε4 status and estrogen receptor polymorphisms via genotyping .

Challenge: Differentiate this compound-specific effects from general estrogenic activity using ER-α knockout murine models .

Basic Research Question: What are the methodological considerations for synthesizing this compound analogs in preclinical studies?

Answer:

  • Stereochemical Purity : Ensure >98% enantiomeric excess via chiral HPLC during esterification of piperazine-estrone derivatives .
  • Stability Testing : Assess hydrolysis rates in simulated gastric fluid (pH 1.2) to predict oral bioavailability .

Quality Control: Publish NMR and high-resolution mass spectrometry (HRMS) data for reproducibility .

Advanced Research Question: How can translational researchers bridge gaps between this compound’s in vitro efficacy and clinical outcomes?

Answer:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Link in vitro IC₅₀ values to plasma concentrations using compartmental models .
  • Biomarker Validation : Identify surrogate endpoints (e.g., bone turnover markers) that correlate with clinical outcomes in phase II trials .
  • Preclinical Rigor : Use humanized mouse models with ER-α/ER-β knock-ins to improve translational relevance .

Propiedades

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14-,15-,16+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEQBCVBILBTEP-ZFINNJDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023005
Record name Estropipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7280-37-7
Record name Ogen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7280-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estropipate [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estropipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-trien-17-one 3-sulphate, compound with piperazine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTROPIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVI38UY019
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estropipate
Reactant of Route 2
Estropipate
Reactant of Route 3
Estropipate
Reactant of Route 4
Estropipate
Reactant of Route 5
Estropipate
Reactant of Route 6
Estropipate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.